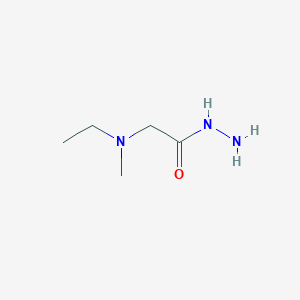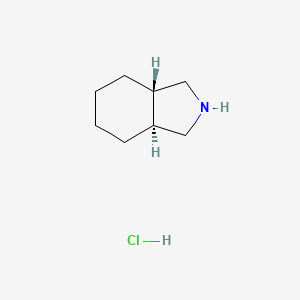
3-Chinolincarbonsäure, 7-Amino-1-Cyclopropyl-6-Fluor-1,4-dihydro-4-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Quinolinecarboxylic acid, 7-Amino-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo- (also known as 7-ACFQ) is a small molecule compound with potential therapeutic applications. It is a member of the quinolinecarboxylic acid family and has a cyclopropyl group attached to the nitrogen atom. 7-ACFQ has been studied extensively for its potential to be used as a therapeutic agent for a variety of diseases, including cancer, diabetes, and cardiovascular diseases.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Anwendungen
Diese Verbindung ist ein Zwischenprodukt bei der Synthese von Ciprofloxacinhydrochlorid, einem fluorierten Chinolon-Antibiotikum {svg_1}. Fluorochinolone wie Ciprofloxacin weisen eine hohe antibakterielle Aktivität und ein breites Spektrum auf und übertreffen viele Antibiotika {svg_2}.
DNA-Gyrase-Hemmung
Fluorochinolone haben einen einzigartigen Wirkmechanismus, der sich von Antibiotika und anderen Gruppen von Antibakterien unterscheidet. Sie hemmen die bakterielle DNA-Gyrase, was die Vermehrung von Bakterien beeinflusst {svg_3}. Dies ermöglicht es Fluorochinolonen, gegen Infektionskrankheiten zu wirken, die durch Stämme verursacht werden, die gegen viele andere Klassen von Antibakterien resistent sind {svg_4}.
Behandlung von resistenten Stämmen
Aufgrund ihres spezifischen Wirkmechanismus können Fluorochinolone zur Behandlung von Infektionskrankheiten eingesetzt werden, die durch Stämme verursacht werden, die gegen viele andere Klassen von Antibakterien resistent sind {svg_5}.
Synthese anderer Fluorochinolone
Diese Verbindung kann als Ausgangsmaterial oder Zwischenprodukt bei der Synthese anderer Fluorochinolone verwendet werden {svg_6}. Verbesserte Syntheseverfahren wurden zur Herstellung verwandter Verbindungen eingesetzt {svg_7}.
Bildung von Metallkomplexen
Die Bildung von Komplexen von Fluorochinolonen mit Metallen wurde in Betracht gezogen {svg_8}. Diese Komplexe könnten potenzielle Anwendungen in verschiedenen Bereichen haben, darunter die pharmazeutische Chemie und die Materialwissenschaften {svg_9}.
Forschung und Entwicklung
Diese Verbindung wird häufig in Forschung und Entwicklung eingesetzt, insbesondere im Bereich der pharmazeutischen Chemie. Sie dient als wertvolles Werkzeug für Wissenschaftler, die die Eigenschaften und Anwendungen von Fluorochinolonen untersuchen {svg_10}.
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of the compound is currently unknown. The compound is a derivative of Moxifloxacin , which is a broad-spectrum antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, enzymes necessary for DNA replication, transcription, repair, and recombination . .
Mode of Action
If it acts similarly to Moxifloxacin, it might bind to bacterial DNA gyrase and topoisomerase IV, inhibiting their activities and leading to rapid death of the bacteria
Biochemical Pathways
If it acts like Moxifloxacin, it might interfere with the DNA supercoiling process, disrupting DNA replication and transcription in bacteria . The downstream effects could include inhibition of bacterial growth and proliferation.
Pharmacokinetics
It is known to be slightly soluble in DMSO and methanol , which might affect its bioavailability. Further pharmacokinetic studies are needed to understand how this compound is absorbed, distributed, metabolized, and excreted in the body.
Result of Action
If it acts like Moxifloxacin, it might cause DNA damage in bacteria, leading to cell death . More research is needed to confirm these effects.
Action Environment
Environmental factors such as pH, temperature, and presence of other substances could potentially influence the action, efficacy, and stability of this compound. For instance, its solubility might be affected by the pH of the environment
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Quinolinecarboxylic acid, 7-aMino-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo- involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-Amino-4-cyclopropyl-7-fluoro-6-methoxyquinoline", "Sodium nitrite", "Sulfuric acid", "Sodium hydroxide", "Potassium permanganate", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Nitration of 2-Amino-4-cyclopropyl-7-fluoro-6-methoxyquinoline with sodium nitrite and sulfuric acid to yield 2-Nitro-4-cyclopropyl-7-fluoro-6-methoxyquinoline", "Step 2: Reduction of 2-Nitro-4-cyclopropyl-7-fluoro-6-methoxyquinoline with sodium borohydride in acetic acid to yield 2-Amino-4-cyclopropyl-7-fluoro-6-methoxyquinoline", "Step 3: Cyclopropanation of 2-Amino-4-cyclopropyl-7-fluoro-6-methoxyquinoline with potassium permanganate and sodium hydroxide to yield 7-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid", "Step 4: Amination of 7-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid with ammonia to yield 3-Quinolinecarboxylic acid, 7-aMino-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-", "Step 5: Purification of the target compound by recrystallization from ethyl acetate and water" ] } | |
| 105674-91-7 | |
Molekularformel |
C13H11FN2O3 |
Molekulargewicht |
262.2364432 |
Synonyme |
3-Quinolinecarboxylic acid, 7-aMino-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S,8R,9S,10R,13S,14S)-17-chloro-16-formyl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B1149172.png)




